molecular formula C20H20N2O4 B4041998 2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline

2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline

Cat. No.: B4041998
M. Wt: 352.4 g/mol
InChI Key: LIAPPHJDUMVJIH-UHFFFAOYSA-N
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Description

2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. This specific compound is characterized by the presence of a quinoline core substituted with a 2-methyl group and a 3-(4-methyl-2-nitrophenoxy)propoxy group.

Scientific Research Applications

2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Industrial Chemistry: Employed in the synthesis of other complex organic molecules and materials.

Future Directions

The future directions for research on “2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Additionally, their potential applications in various fields such as medicinal chemistry could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Etherification: The formation of an ether bond between the quinoline core and the substituted phenoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic rings.

Mechanism of Action

The mechanism of action of 2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: Lacks the substituted phenoxy group, resulting in different chemical properties.

    8-hydroxyquinoline: Contains a hydroxyl group instead of the substituted phenoxy group, leading to different biological activities.

Uniqueness

2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and phenoxy groups allows for a range of chemical modifications and interactions that are not possible with simpler quinoline derivatives.

Properties

IUPAC Name

2-methyl-8-[3-(4-methyl-2-nitrophenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-7-10-18(17(13-14)22(23)24)25-11-4-12-26-19-6-3-5-16-9-8-15(2)21-20(16)19/h3,5-10,13H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAPPHJDUMVJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.